4-ethyl-2-(trifluoromethyl)benzoic acid
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Overview
Description
4-ethyl-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C10H9F3O2. It features a benzene ring substituted with an ethyl group, a carboxyl group, and a trifluoromethyl group. This compound is known for its unique physical and chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 4-ethyl-2-(trifluoromethyl)benzoic acid involves the reaction of 4-ethylbenzoic acid with trifluoromethylphenylsulfur trifluoride, followed by hydrolysis. Another method involves the reaction of 2-bromo-4-trifluoromethylbenzoic acid with diethyl malonate, followed by decarboxylation.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-ethyl-2-(trifluoromethyl)benzoic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of biological pathways and as a reference compound in analytical methods.
Medicine: This compound is explored for its potential therapeutic applications and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, materials, and other industrial products.
Mechanism of Action
The mechanism by which 4-ethyl-2-(trifluoromethyl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, making it effective in various applications . The exact molecular targets and pathways depend on the specific context of its use, such as in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzoic acid: Similar in structure but lacks the ethyl group.
2-(trifluoromethyl)benzoic acid: Similar but with the trifluoromethyl group in a different position.
4-methyl-2-(trifluoromethyl)benzoic acid: Similar but with a methyl group instead of an ethyl group.
Uniqueness
4-ethyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both an ethyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct physical and chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1369846-46-7 |
---|---|
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
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